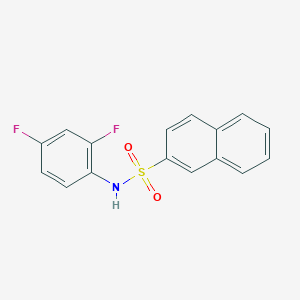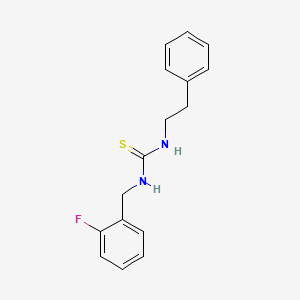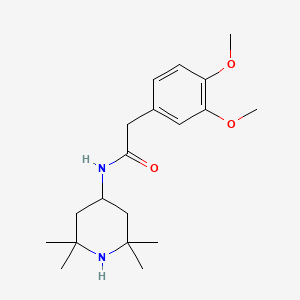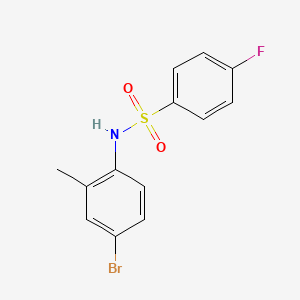![molecular formula C19H15N3O2S B5782662 N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5782662.png)
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide, also known as NAPAm, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NAPAm is a synthetic compound that belongs to the class of thiosemicarbazones and has a molecular weight of 365.47 g/mol.
作用機序
The mechanism of action of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide is not yet fully understood. However, it is believed that N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide exerts its anti-cancer effects by inducing apoptosis in cancer cells. N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
実験室実験の利点と制限
One of the main advantages of using N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide in lab experiments is its low toxicity profile. N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe candidate for further research. However, one of the limitations of using N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research and development of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide in the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide and to identify potential targets for its anti-cancer effects.
合成法
The synthesis of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide involves the condensation of 2-aminobenzoyl hydrazine with 1-naphthaldehyde followed by the reaction with thiosemicarbazide. The resulting product is then purified through recrystallization to obtain pure N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide.
科学的研究の応用
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has shown promising results in various scientific research applications. It has been studied extensively for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c20-17(23)15-9-3-4-11-16(15)21-19(25)22-18(24)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,20,23)(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFZGIQNGUKDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)
![4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5782601.png)

![3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5782615.png)

![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)
![methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)




![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)